molecular formula C12H10N4O B2625752 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol CAS No. 1286732-96-4

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol

Cat. No.: B2625752
CAS No.: 1286732-96-4
M. Wt: 226.239
InChI Key: KQYJYQDAVSUVCZ-UHFFFAOYSA-N
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Description

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyridazin-3-ol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazin-3-ol moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol is unique due to its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and pyridazin-3-ol.

Properties

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-12(9-5-6-11(17)15-14-9)16-7-3-2-4-10(16)13-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYJYQDAVSUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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